Home > Products > Screening Compounds P127478 > LY 379268 disodium salt
LY 379268 disodium salt -

LY 379268 disodium salt

Catalog Number: EVT-256080
CAS Number:
Molecular Formula: C7H7NNa2O5
Molecular Weight: 231.11
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sodium salt of LY 379268, a highly selective group II mGlu receptor agonist.
Classification
  • Type: Metabotropic Glutamate Receptor Agonist
  • Receptor Target: Group II metabotropic glutamate receptors (mGluR2/mGluR3)
  • Chemical Formula: C₇H₉N₁O₅
  • Molecular Weight: 187.15 g/mol
  • CAS Number: 191471-52-0
Synthesis Analysis

The synthesis of LY 379268 involves several key steps that typically include the construction of the bicyclic core followed by functionalization to introduce the necessary carboxylate groups. The specific synthetic route has been optimized to achieve high yields and purity, suitable for pharmacological studies.

Methods and Technical Details

  1. Starting Materials: The synthesis begins with commercially available precursors that undergo cyclization to form the bicyclic structure.
  2. Functionalization: Subsequent reactions introduce carboxylate groups through oxidation or hydrolysis processes.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure a high degree of purity (≥99%).
  4. Characterization: The synthesized compound is characterized using nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure.
Molecular Structure Analysis

The molecular structure of LY 379268 disodium salt showcases a bicyclic framework with two carboxylate groups that are critical for its activity at the metabotropic glutamate receptors.

Structure Data

  • InChI Key: YASVRZWVUGJELU-MDASVERJSA-N
  • SMILES Notation: [H][C@]12C@([H])C@(C@=O)CO1
  • 3D Structure: The compound's three-dimensional conformation is essential for its interaction with the target receptors, influencing binding affinity and selectivity.
Chemical Reactions Analysis

LY 379268 participates in several chemical reactions relevant to its pharmacological activity. It primarily acts as an agonist at the metabotropic glutamate receptors, modulating synaptic transmission and neuroprotection.

Reactions and Technical Details

  1. Receptor Binding: LY 379268 binds selectively to mGluR2 and mGluR3, activating intracellular signaling pathways.
  2. Signal Transduction: Upon binding, it induces conformational changes in the receptor that activate downstream signaling cascades, including phospholipase C activation and modulation of ion channel activity.
  3. Neuroprotective Mechanisms: The compound has been shown to protect neurons from excitotoxicity induced by N-methyl-D-aspartate receptor activation.
Mechanism of Action

The mechanism of action of LY 379268 involves its selective activation of group II metabotropic glutamate receptors, leading to several physiological effects.

Process and Data

  1. Agonistic Activity: By activating mGluR2 and mGluR3, LY 379268 reduces presynaptic glutamate release, thereby decreasing excitatory neurotransmission.
  2. Neuroprotection: Studies have demonstrated that LY 379268 can prevent neuronal damage in models of ischemia and neurodegeneration, highlighting its potential therapeutic applications in conditions like Alzheimer's disease and Parkinson's disease.
  3. Behavioral Effects: In animal models, LY 379268 has been shown to alter behaviors associated with addiction and anxiety by modulating dopaminergic pathways.
Physical and Chemical Properties Analysis

The physical and chemical properties of LY 379268 disodium salt are critical for understanding its behavior in biological systems.

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Highly soluble in water (up to 20 mM), facilitating its use in biological assays.
  • Storage Conditions: Recommended storage at +4°C to maintain stability.

Chemical Properties

Applications

LY 379268 disodium salt has several scientific uses primarily in neuroscience research.

Scientific Uses

  1. Neuropharmacology Studies: Used extensively in research investigating the role of glutamate signaling in neurological disorders.
  2. Behavioral Research: Evaluated for effects on addiction-related behaviors in preclinical models.
  3. Therapeutic Potential Assessment: Investigated as a candidate for treating conditions characterized by glutamatergic dysregulation, such as schizophrenia and mood disorders.
Neuropharmacological Mechanisms of LY 379268 Disodium Salt

Selective Agonism at Group II Metabotropic Glutamate Receptors

LY 379268 disodium salt is a conformationally constrained glutamate analog that functions as a highly selective orthosteric agonist for group II metabotropic glutamate receptors (mGlu2/3). These receptors are class C G protein-coupled receptors (GPCRs) characterized by a large extracellular venus flytrap domain that binds glutamate. LY 379268 exhibits nanomolar affinity for both mGlu2 and mGlu3 receptor subtypes, with subtle but pharmacologically relevant differences in binding kinetics and receptor activation profiles between subtypes [4].

Binding Affinity and Selectivity for mGlu2 vs. mGlu3 Subtypes

Radioligand binding and functional assays reveal that LY 379268 binds human mGlu2 receptors with an EC₅₀ of 2.69 nM and human mGlu3 receptors with an EC₅₀ of 4.48 nM. This represents approximately 80-fold selectivity for group II receptors over group I (mGlu1/5) and group III (mGlu4/6/7/8) receptors [4]. The slight preference for mGlu2 receptors is attributed to subtle differences in the venus flytrap binding pocket, particularly residues in transmembrane domains 5 and 6 that influence agonist docking orientation. Despite this differential affinity, LY 379268 acts as a full agonist at both subtypes, efficiently coupling them to intracellular G proteins upon binding [2] [4].

Table 1: Binding Affinity Profile of LY 379268

Receptor SubtypeEC₅₀ (nM)Relative Selectivity
mGlu22.691.0 (reference)
mGlu34.48~1.7-fold lower
Group I (mGlu1/5)>1000>370-fold lower
Group III (mGlu4/6/7/8)>200>74-fold lower

Allosteric Modulation of Receptor Conformational Dynamics

Beyond direct orthosteric activation, LY 379268 binding induces significant allosteric effects on receptor conformational dynamics. Binding stabilizes an active receptor conformation characterized by closure of the venus flytrap domain and reorganization of transmembrane helices. This conformational change facilitates coupling to intracellular G proteins and promotes receptor dimerization, a critical process for mGlu receptor function. Biophysical studies using fluorescence resonance energy transfer (FRET) sensors demonstrate that LY 379268 binding increases proximity between the cytoplasmic domains of mGlu2 homodimers and mGlu2/3 heterodimers, enhancing G protein recruitment efficiency. This agonist-induced conformational change also increases receptor stability at the cell membrane by reducing internalization rates [6] [7].

Downstream Signaling Pathways

Activation of mGlu2/3 receptors by LY 379268 initiates multiple intracellular signaling cascades via coupling to pertussis toxin-sensitive Gαi/o proteins. These pathways regulate both rapid neuronal excitability changes and longer-term transcriptional adaptations that underlie the compound's effects on synaptic plasticity and neuroprotection.

G Protein-Coupled Intracellular Cascades

The primary signaling pathway involves inhibition of adenylate cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) production. In prefrontal cortical neurons, LY 379268 administration (10 µM) reduces forskolin-stimulated cAMP levels by approximately 60% within 15 minutes. This cAMP reduction subsequently decreases protein kinase A (PKA) activity, modulating phosphorylation states of various downstream targets, including voltage-gated calcium channels and potassium channels [2] [5]. Reduced PKA signaling contributes to diminished neuronal excitability and neurotransmitter release. Additionally, mGlu2/3 activation stimulates phospholipase Cβ (PLCβ) via Gβγ subunits in certain brain regions, leading to inositol trisphosphate (IP₃)-mediated calcium release from intracellular stores and activation of protein kinase C (PKC) isoforms [2].

ERK1/2 and GSK-3β-Mediated Transcriptional Regulation

LY 379268 exerts longer-term effects on gene expression through mitogen-activated protein kinase (MAPK) and glycogen synthase kinase pathways. Treatment of prefrontal cortical neurons with 10 µM LY 379268 significantly increases phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) within 30 minutes, with peak activation at approximately 120 minutes. This effect is blocked by mGlu2/3 antagonist LY341495, confirming receptor specificity [7]. ERK phosphorylation subsequently activates transcription factors like CREB and Elk-1 that regulate synaptic protein expression. Simultaneously, LY 379268 inhibits GSK-3β activity through enhanced phosphorylation at Ser⁹. This inhibition is particularly important for GluA2 subunit trafficking, as evidenced by complete blockade of LY 379268-induced surface GluA2 increases when GSK-3β inhibitors are co-applied. Interestingly, GSK-3β inhibition does not affect LY 379268-induced GluA1 trafficking, indicating subunit-specific regulatory mechanisms [7]. Transcriptional regulation is further confirmed by actinomycin-D experiments showing complete abolition of LY 379268's effects on AMPA receptor expression [7].

Table 2: Key Signaling Pathways Modulated by LY 379268

Signaling PathwayEffect of LY 379268Functional Consequence
cAMP/PKAInhibitionReduced neuronal excitability, decreased vesicular release probability
PLCβ/PKCActivationModulation of ion channel activity, synaptic plasticity regulation
ERK1/2Phosphorylation increaseTranscriptional activation of synaptic proteins, structural plasticity
GSK-3βPhosphorylation increase (inhibition)Enhanced GluA2 membrane insertion, cytoskeletal reorganization

Modulation of Glutamatergic Neurotransmission

LY 379268 profoundly regulates glutamatergic transmission through presynaptic and postsynaptic mechanisms, achieving a net reduction in excitatory tone while simultaneously enhancing synaptic plasticity mechanisms.

Presynaptic Glutamate Release Inhibition

As autoreceptors primarily located presynaptically, mGlu2/3 receptors inhibit excessive glutamate release. Activation by LY 379268 (1 mg/kg systemic administration) reduces potassium-evoked glutamate release by 40-50% in the nucleus accumbens shell and hippocampal dentate gyrus, as measured by in vivo microdialysis [5]. This presynaptic inhibition occurs through multiple mechanisms: 1) voltage-gated calcium channel inhibition (particularly N-type channels), 2) activation of G protein-coupled inwardly rectifying potassium (GIRK) channels that hyperpolarize presynaptic terminals, and 3) direct interference with the synaptic vesicle release machinery. The presynaptic effects are context-dependent, with greater inhibition observed in hyperglutamatergic states induced by nicotine or other stimulants. In nicotine-experienced rats, LY 379268 significantly attenuates nicotine-induced dopamine release in the nucleus accumbens shell specifically when tested in nicotine-associated contexts, demonstrating its ability to modulate conditioned neurochemical responses [2].

Postsynaptic AMPA Receptor Trafficking and Synaptic Plasticity

Beyond presynaptic actions, LY 379268 significantly enhances postsynaptic AMPA receptor expression and function. In cultured prefrontal cortical neurons, 60-minute treatment with 10 µM LY 379268 increases surface expression of GluA1 subunits by 45% and GluA2 subunits by 38%, as measured by quantitative immunofluorescence using N-terminal antibodies under non-permeabilized conditions [7]. This increase is accompanied by elevated total protein levels of both subunits, indicating new protein synthesis rather than mere receptor redistribution. Immunofluorescence colocalization studies confirm that these AMPA receptor subunits localize predominantly with PSD95 rather than synapsin I, confirming postsynaptic insertion. Electrophysiological recordings demonstrate functional consequences: LY 379268 treatment increases the amplitude of miniature excitatory postsynaptic currents (mEPSCs) by approximately 30% without altering their frequency, confirming enhanced postsynaptic AMPA receptor function without changing presynaptic release probability [7]. This postsynaptic AMPA receptor trafficking underlies long-term potentiation (LTP) facilitation in the prefrontal cortex, suggesting a mechanism for the compound's effects on cognitive processing. The simultaneous presynaptic inhibition and postsynaptic enhancement create a unique neurochemical profile that stabilizes neural circuits while maintaining synaptic plasticity capacity.

Table 3: Neurochemical Effects of LY 379268 on Glutamatergic Transmission

Site of ActionEffectMeasured Outcome
Presynaptic TerminalReduced glutamate release40-50% decrease in K⁺-evoked glutamate release in nucleus accumbens shell and hippocampus
Postsynaptic DensityIncreased AMPA receptor surface expression45% increase in surface GluA1; 38% increase in surface GluA2 in prefrontal cortical neurons
Synaptic FunctionEnhanced AMPA-mediated currents30% increase in mEPSC amplitude without frequency changes
Circuit-Level EffectsContext-dependent modulation of dopamineBlockade of nicotine-induced dopamine release in nicotine-associated contexts

Properties

Product Name

LY 379268 disodium salt

Molecular Formula

C7H7NNa2O5

Molecular Weight

231.11

SMILES

N[C@@]1(C([O-])=O)CO[C@@]2([H])[C@@](C([O-])=O)([H])[C@]21[H].[Na+].[Na+]

Synonyms

(1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid disodium salt

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.